An In-depth Technical Guide to the Chemical Properties of 2-Bromo-1-(4-fluorophenyl)ethanol
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-1-(4-fluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-(4-fluorophenyl)ethanol is a halogenated aromatic alcohol with potential applications in organic synthesis and drug discovery. Its structure, featuring a bromo substituent on the ethyl chain and a fluorine atom on the phenyl ring, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of 2-Bromo-1-(4-fluorophenyl)ethanol, with a focus on data and experimental protocols relevant to researchers in the field.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 53617-32-6 | [1] |
| Molecular Formula | C₈H₈BrFO | [1] |
| Molecular Weight | 219.05 g/mol | [1] |
Synthesis
The primary route for the synthesis of 2-Bromo-1-(4-fluorophenyl)ethanol involves the reduction of its corresponding ketone precursor, 2-bromo-1-(4-fluorophenyl)ethanone.
Synthesis of 2-Bromo-1-(4-fluorophenyl)ethanol
Figure 1. General reaction scheme for the synthesis of 2-Bromo-1-(4-fluorophenyl)ethanol.
Experimental Protocol: Reduction of 2-Bromo-1-(4-fluorophenyl)ethanone (General Procedure)
While a specific, detailed experimental protocol for the synthesis of 2-Bromo-1-(4-fluorophenyl)ethanol was not found in the searched literature, a general procedure for the reduction of similar α-bromoketones using sodium borohydride (NaBH₄) is as follows. This protocol should be adapted and optimized for the specific substrate.
Materials:
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2-Bromo-1-(4-fluorophenyl)ethanone
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Methanol or Ethanol
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Sodium borohydride (NaBH₄)
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Dichloromethane or Ethyl acetate
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
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Dissolve 2-bromo-1-(4-fluorophenyl)ethanone in a suitable solvent such as methanol or ethanol in a round-bottom flask at 0 °C (ice bath).
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Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The reaction is typically exothermic.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Remove the solvent under reduced pressure using a rotary evaporator.
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Extract the aqueous residue with an organic solvent like dichloromethane or ethyl acetate.
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel if necessary.
Spectroscopic Data
Spectroscopic Data of 2-Bromo-1-(4-fluorophenyl)ethanone (Precursor)
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) | IR (KBr, cm⁻¹) |
| δ 8.06-8.01 (m, 2H), 7.20-7.14 (m, 2H), 4.41 (s, 2H)[2] | δ 189.80, 166.14 (d, J = 256 Hz), 131.71 (d, J = 9.54 Hz), 130.33 (d, J = 3.70 Hz), 116.08 (d, J = 22.74 Hz), 30.39[2] | 1688 (C=O)[2] |
Expected Spectroscopic Features of 2-Bromo-1-(4-fluorophenyl)ethanol:
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¹H NMR: Appearance of a new signal corresponding to the hydroxyl proton (-OH), which is typically a broad singlet and its chemical shift is solvent-dependent. The singlet for the -CH₂Br protons in the precursor would be replaced by signals corresponding to the -CH(OH)- and -CH₂Br protons, which would likely appear as a multiplet and a doublet of doublets, respectively, due to coupling.
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¹³C NMR: The carbonyl carbon signal (around 190 ppm) will disappear and a new signal for the carbon bearing the hydroxyl group (-CH(OH)-) will appear in the range of 60-80 ppm.
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IR: Disappearance of the strong carbonyl (C=O) absorption around 1688 cm⁻¹ and the appearance of a broad O-H stretching band in the region of 3200-3600 cm⁻¹.
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Mass Spectrometry: The molecular ion peak would correspond to the mass of 2-Bromo-1-(4-fluorophenyl)ethanol (219.05 g/mol ).
Reactivity and Potential Applications
The chemical reactivity of 2-Bromo-1-(4-fluorophenyl)ethanol is dictated by the presence of the hydroxyl group, the bromine atom, and the fluorinated phenyl ring.
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The hydroxyl group can undergo typical alcohol reactions such as oxidation, esterification, and etherification.
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The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
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The fluorinated phenyl ring can participate in electrophilic aromatic substitution reactions, with the fluorine atom acting as a weak ortho-, para-director.
These reactive sites make 2-Bromo-1-(4-fluorophenyl)ethanol a potentially useful intermediate in the synthesis of various pharmaceutical and biologically active molecules. Halogenated compounds, in general, have been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[3] The presence of both bromine and fluorine may enhance the biological activity and metabolic stability of derivatives.
Potential Reaction Pathways
Figure 2. Potential reaction pathways for 2-Bromo-1-(4-fluorophenyl)ethanol.
Biological Activity
Specific studies on the biological activity of 2-Bromo-1-(4-fluorophenyl)ethanol were not identified in the performed searches. However, the structural motif of substituted 1-phenylethanols is present in various biologically active compounds. For instance, derivatives of 2-amino-2-phenylethanol have been investigated as β2-adrenoceptor agonists. Further research is required to determine if 2-Bromo-1-(4-fluorophenyl)ethanol or its derivatives possess any significant biological activity. The presence of halogen atoms is known to influence the pharmacokinetic and pharmacodynamic properties of drug molecules.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 2-Bromo-1-(4-fluorophenyl)ethanol (CAS 53617-32-6) was not found. However, based on the safety data for the precursor, 2-Bromo-1-(4-fluorophenyl)ethan-1-one, and other similar halogenated compounds, it should be handled with care in a well-ventilated fume hood.[3] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. The compound is expected to be an irritant to the skin, eyes, and respiratory system.
Conclusion
2-Bromo-1-(4-fluorophenyl)ethanol is a chemical compound with potential as a synthetic intermediate. While its basic chemical properties are established, there is a significant lack of publicly available experimental data, including detailed spectroscopic characterization and biological activity studies. The synthesis is likely achievable through the reduction of the corresponding ketone, but a detailed and validated experimental protocol is needed. Further research into the properties, reactivity, and biological potential of this compound is warranted to fully understand its utility for the scientific and drug development communities.
